Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate
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Overview
Description
Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate is a chemical compound that has garnered attention in various fields due to its unique properties and potential applications. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the trifluoroacetate group enhances its chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine with cyanogen bromide to form pyrrolidine-3-carbonitrile. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid, while reduction can produce pyrrolidine-3-amine .
Scientific Research Applications
Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group enhances its binding affinity and specificity, leading to potent biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
- ®-Pyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
- (2S)-Pyrrolidine-2-carbonitrile trifluoroacetate
Uniqueness
Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitrile group on the pyrrolidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C7H9F3N2O2 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
pyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-3-5-1-2-7-4-5;3-2(4,5)1(6)7/h5,7H,1-2,4H2;(H,6,7) |
InChI Key |
YFOVFDKBFPBEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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